In-depth Technical Guide: 5-Chloropyrazine-2,3-diamine Synthesis and Characterization
In-depth Technical Guide: 5-Chloropyrazine-2,3-diamine Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrazine-2,3-diamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules. Pyrazine derivatives are known to exhibit a wide range of biological activities. This document outlines a proposed synthetic route and general characterization methodologies for 5-Chloropyrazine-2,3-diamine.
Proposed Synthesis Pathway
A likely synthetic route to 5-Chloropyrazine-2,3-diamine involves a multi-step process starting from 2-aminopyrazine. This proposed pathway is based on the known synthesis of the analogous compound, 5-chloropyridine-2,3-diamine, which involves chlorination, nitration, and subsequent reduction.
The proposed three-step synthesis is as follows:
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Chlorination: Synthesis of 2-amino-5-chloropyrazine from 2-aminopyrazine.
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Nitration: Synthesis of 2-amino-5-chloro-3-nitropyrazine from 2-amino-5-chloropyrazine.
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Reduction: Synthesis of 5-Chloropyrazine-2,3-diamine from 2-amino-5-chloro-3-nitropyrazine.
Experimental Protocols (Proposed and Adapted)
The following protocols are adapted from literature procedures for analogous compounds and should be optimized for the synthesis of the target molecule.
Step 1: Synthesis of 2-Amino-5-chloropyrazine (Precursor)
This protocol is adapted from a general method for the chlorination of aminopyrazines.
Materials:
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2-Aminopyrazine
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N-Chlorosuccinimide (NCS)
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Dichloromethane (DCM), anhydrous
Procedure:
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Under a nitrogen atmosphere, dissolve 2-aminopyrazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
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Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.
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Heat the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and wash with water.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyrazine (Intermediate)
This protocol is based on the nitration of 2-amino-5-chloropyridine.[1][2][3][4]
Materials:
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2-Amino-5-chloropyrazine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
Procedure:
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In a flask immersed in an ice bath, cool concentrated sulfuric acid.
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Slowly add 2-amino-5-chloropyrazine to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.
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Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyrazine, maintaining a low temperature (e.g., 0-5°C).
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature, and then gentle heating (e.g., 50-60°C) to promote the rearrangement of the initially formed nitramine intermediate.
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Monitor the reaction by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
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Collect the precipitated product by filtration, wash with water until the washings are neutral, and dry.
Step 3: Synthesis of 5-Chloropyrazine-2,3-diamine (Target Compound)
This is a general procedure for the reduction of a nitro group on an aromatic ring.
Materials:
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2-Amino-5-chloro-3-nitropyrazine
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Reduced Iron Powder (Fe)
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Ethanol
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Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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In a round-bottom flask fitted with a reflux condenser, charge the 2-amino-5-chloro-3-nitropyrazine, reduced iron powder, ethanol, and water.
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Add a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture at reflux with vigorous stirring.
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Monitor the reaction progress by TLC.
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Upon completion, filter the hot reaction mixture to remove the iron residues and wash the filter cake with hot ethanol.
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Combine the filtrate and washings and evaporate the solvent under reduced pressure.
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The crude product can be purified by recrystallization.
Characterization
Specific characterization data for 5-Chloropyrazine-2,3-diamine is not available. The following tables summarize known data for related precursor and analogous compounds.
Precursor and Analogous Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 117-120 | Commercial |
| 2-Amino-5-chloropyrazine | C₄H₄ClN₃ | 129.55 | 126-129 | Commercial |
| 2-Amino-5-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 193-197 | [5] |
| 5-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | 143.58 | Not specified | [1] |
Spectroscopic Data for Analogous Compound: 5-Chloropyridine-2,3-diamine[1]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100.6 MHz, DMSO-d₆) |
| δ (ppm) | Description |
| 4.99 | br s, 2H, NH₂ |
| 5.55 | br s, 2H, NH₂ |
| 6.69 | d, 1H, J = 2.3 Hz, CarylH |
| 7.21 | d, 1H, J = 2.3 Hz, CarylH |
| IR (ATR, cm⁻¹) | Mass Spectrometry (GC/MS) |
| Wavenumber | Description |
| 3392, 3309 | m, N-H str |
| 3172 | m, aryl C-H str |
| 1637 | s, aryl C=C str |
General Characterization Workflow
A standard workflow for the characterization of a newly synthesized compound like 5-Chloropyrazine-2,3-diamine would involve the following analytical techniques to confirm its structure and purity.
This technical guide provides a comprehensive overview of a plausible synthetic route to 5-Chloropyrazine-2,3-diamine, based on established chemical literature for analogous compounds. It is important to reiterate that the provided experimental protocols are proposed starting points and require optimization and validation in a laboratory setting. The characterization data supplied is for related compounds and serves as a reference for what might be expected for the target molecule. Researchers and scientists are encouraged to use this guide as a foundation for their own investigations into the synthesis and properties of 5-Chloropyrazine-2,3-diamine.
References
- 1. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
